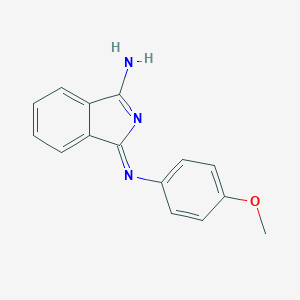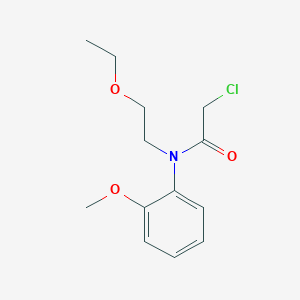
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide, also known as EMA-401, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide selectively inhibits the ATP-sensitive P2X3 receptor, which is involved in pain signaling. This inhibition leads to a reduction in pain sensation.
Biochemische Und Physiologische Effekte
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide has been shown to reduce pain sensation in preclinical studies. It has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide is a selective inhibitor of the P2X3 receptor, which makes it a useful tool for studying the role of this receptor in pain signaling. However, 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide has limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide. One area of interest is the potential use of 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide in combination with other pain medications to enhance their effectiveness. Another area of interest is the development of more soluble analogs of 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide that can be used in a wider range of experiments. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide and its potential therapeutic applications in various conditions.
Synthesemethoden
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide can be synthesized through a multistep process that involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethoxyethylamine and chloroacetyl chloride to yield 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide has been studied for its potential use in the treatment of chronic pain. It has been shown to selectively inhibit the ATP-sensitive P2X3 receptor, which is involved in pain signaling. 2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide has also been studied for its potential use in the treatment of various other conditions, including neuropathic pain, osteoarthritis, and cough.
Eigenschaften
CAS-Nummer |
100346-59-6 |
|---|---|
Produktname |
2-Chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide |
Molekularformel |
C13H18ClNO3 |
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
2-chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-3-18-9-8-15(13(16)10-14)11-6-4-5-7-12(11)17-2/h4-7H,3,8-10H2,1-2H3 |
InChI-Schlüssel |
XFOYCNISTSELBB-UHFFFAOYSA-N |
SMILES |
CCOCCN(C1=CC=CC=C1OC)C(=O)CCl |
Kanonische SMILES |
CCOCCN(C1=CC=CC=C1OC)C(=O)CCl |
Andere CAS-Nummern |
100346-59-6 |
Synonyme |
2-chloro-N-(2-ethoxyethyl)-N-(2-methoxyphenyl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



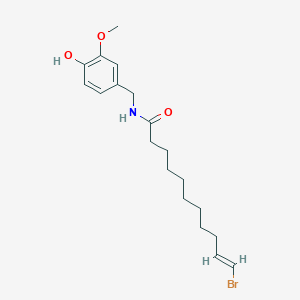

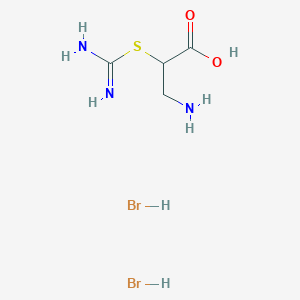
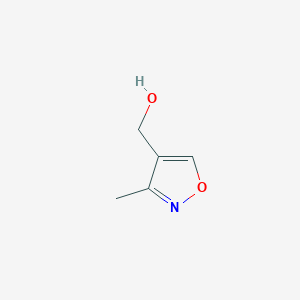
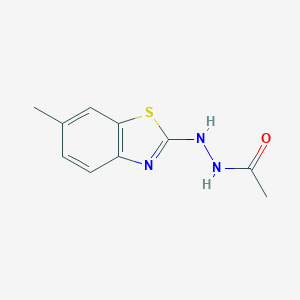
![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)
![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)
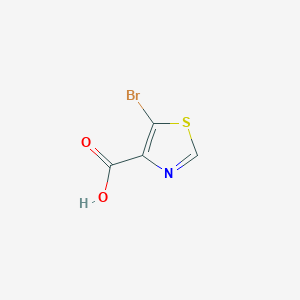
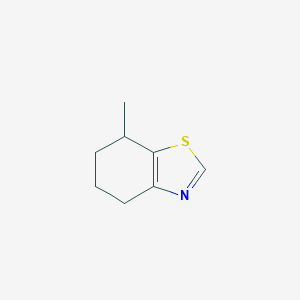
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)
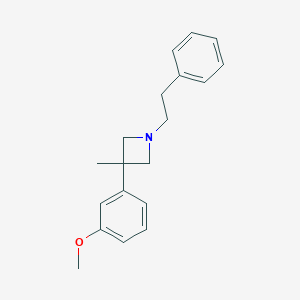
![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)
